N-(4-acetylphenyl)-3-tosylpropanamide
Description
N-(4-acetylphenyl)-3-tosylpropanamide is a synthetic organic compound characterized by a propanamide backbone modified with a tosyl (p-toluenesulfonyl) group at the 3-position and an acetyl-substituted phenyl ring at the amide nitrogen (Fig. 1). Its molecular formula is C₁₈H₁₉NO₄S, with a molecular weight of 357.41 g/mol. Key functional groups include:
- Tosyl group: Enhances solubility in polar aprotic solvents and acts as a leaving group in nucleophilic substitution reactions.
This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or polymer chemistry, owing to its multifunctional design .
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-3-9-17(10-4-13)24(22,23)12-11-18(21)19-16-7-5-15(6-8-16)14(2)20/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCGBANKLRIQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-tosylpropanamide typically involves a multi-step process. One common method includes the following steps:
Acetylation: The starting material, 4-aminophenyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylphenyl)amine.
Tosylation: The N-(4-acetylphenyl)amine is then reacted with tosyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-3-tosylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-3-tosylpropanamide exerts its effects involves its interaction with specific molecular targets. The acetyl and tosyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in signaling pathways by binding to receptors or other cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of N-(4-acetylphenyl)-3-tosylpropanamide with three analogous compounds is presented below:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: The target compound uniquely combines tosyl and acetylphenyl groups, distinguishing it from N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide (), which features a sulfonyl bridge between aromatic rings. Compared to N-acetyl Norfentanyl (), the target compound lacks a piperidinyl ring but includes a bulkier tosyl group, likely reducing bioavailability but increasing stability in acidic conditions. Unlike 3-chloro-N-phenyl-phthalimide (), which has a rigid phthalimide core, the target compound’s flexible propanamide backbone allows for conformational adaptability in synthetic applications.
Molecular Weight and Polarity: The target compound’s higher molecular weight (357.41 g/mol) compared to N-acetyl Norfentanyl (274.40 g/mol) suggests reduced membrane permeability, making it less suitable for drug delivery but more stable as a synthetic intermediate.
Biological Activity
N-(4-acetylphenyl)-3-tosylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anti-inflammatory properties, and cytotoxic effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of 4-acetylphenol with tosyl chloride in the presence of a base. The compound features a tosyl group, which enhances its lipophilicity and biological interactions.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies focusing on different mechanisms and targets:
-
Enzyme Inhibition :
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : The compound exhibits significant inhibition against these enzymes, which are crucial for neurotransmission. In vitro studies reported approximately 85% inhibition against BChE and AChE, with binding energies of -7.5 and -7.6 kcal/mol, respectively .
- Urease and Alpha-Amylase : Moderate inhibition was observed, with 73.8% and 57.9% inhibition rates, respectively .
- Anti-Inflammatory Potential :
- Cytotoxic Effects :
Table 1: Enzyme Inhibition Activity of this compound
| Enzyme | Inhibition (%) | Binding Energy (kcal/mol) |
|---|---|---|
| Acetylcholinesterase | 85% | -7.5 |
| Butyrylcholinesterase | 85% | -7.6 |
| Urease | 73.8% | Not specified |
| Alpha-Amylase | 57.9% | Not specified |
Case Studies
Several case studies have investigated the pharmacological potential of this compound:
- Case Study on Anti-Inflammatory Effects : A study demonstrated that derivatives of the compound could significantly inhibit NF-κB activation in human cell lines, suggesting a pathway for developing anti-inflammatory drugs .
- Case Study on Enzyme Inhibition : Another research project focused on the enzyme inhibition profile of the compound against AChE and BChE, providing insights into its potential application in treating neurodegenerative diseases like Alzheimer's .
Research Findings
Recent studies have highlighted the versatility of this compound as a multi-targeted inhibitor:
- The compound's structural modifications significantly influence its biological activity, indicating that further optimization could enhance its efficacy against specific targets.
- Molecular docking studies suggest that the binding interactions are favorable, supporting the hypothesis that this compound could serve as a lead for drug development aimed at neurodegenerative diseases and inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
